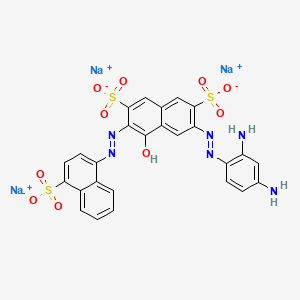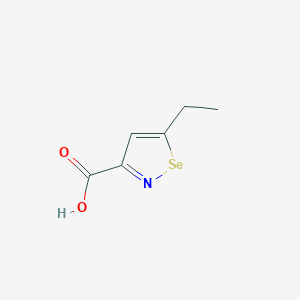![molecular formula C18H20Cl2N6Na2O6S2 B13770411 Ethanesulfonic acid, 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(1-methyl-2-triazene-3,1-diyl)]bis-, disodium salt CAS No. 68133-33-5](/img/structure/B13770411.png)
Ethanesulfonic acid, 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(1-methyl-2-triazene-3,1-diyl)]bis-, disodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanesulfonic acid, 2,2’-[(3,3’-dichloro[1,1’-biphenyl]-4,4’-diyl)bis(1-methyl-2-triazene-3,1-diyl)]bis-, disodium salt is a complex organic compound. It is characterized by the presence of ethanesulfonic acid groups and a biphenyl core with dichloro and triazene functionalities. This compound is often used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethanesulfonic acid, 2,2’-[(3,3’-dichloro[1,1’-biphenyl]-4,4’-diyl)bis(1-methyl-2-triazene-3,1-diyl)]bis-, disodium salt typically involves multiple steps:
Formation of the Biphenyl Core: The biphenyl core is synthesized through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Introduction of Dichloro Groups: Chlorination reactions are employed to introduce dichloro groups onto the biphenyl core.
Attachment of Triazene Groups: Triazene groups are introduced through diazotization reactions followed by coupling with appropriate amines.
Sulfonation: The final step involves sulfonation to introduce ethanesulfonic acid groups, followed by neutralization with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazene groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the triazene groups to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
科学的研究の応用
Ethanesulfonic acid, 2,2’-[(3,3’-dichloro[1,1’-biphenyl]-4,4’-diyl)bis(1-methyl-2-triazene-3,1-diyl)]bis-, disodium salt is utilized in various fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
作用機序
The compound exerts its effects through interactions with specific molecular targets. The triazene groups can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that affect biological activity. The biphenyl core provides structural stability, while the ethanesulfonic acid groups enhance solubility and facilitate interactions with biological molecules.
類似化合物との比較
Similar Compounds
Ethanesulfonic acid: A simpler compound with similar sulfonic acid functionality but lacking the biphenyl and triazene groups.
Biphenyl derivatives: Compounds with similar biphenyl cores but different functional groups.
Triazene derivatives: Compounds with triazene groups but different core structures.
Uniqueness
Ethanesulfonic acid, 2,2’-[(3,3’-dichloro[1,1’-biphenyl]-4,4’-diyl)bis(1-methyl-2-triazene-3,1-diyl)]bis-, disodium salt is unique due to the combination of its biphenyl core, dichloro groups, triazene functionalities, and ethanesulfonic acid groups. This unique structure imparts specific chemical reactivity and biological activity, making it valuable for various scientific and industrial applications.
特性
CAS番号 |
68133-33-5 |
|---|---|
分子式 |
C18H20Cl2N6Na2O6S2 |
分子量 |
597.4 g/mol |
IUPAC名 |
disodium;2-[[2-chloro-4-[3-chloro-4-[methyl-(2-sulfonatoethyldiazenyl)amino]phenyl]-N-methylanilino]diazenyl]ethanesulfonate |
InChI |
InChI=1S/C18H22Cl2N6O6S2.2Na/c1-25(23-21-7-9-33(27,28)29)17-5-3-13(11-15(17)19)14-4-6-18(16(20)12-14)26(2)24-22-8-10-34(30,31)32;;/h3-6,11-12H,7-10H2,1-2H3,(H,27,28,29)(H,30,31,32);;/q;2*+1/p-2 |
InChIキー |
ZHSMSCHKPOZRCJ-UHFFFAOYSA-L |
正規SMILES |
CN(C1=C(C=C(C=C1)C2=CC(=C(C=C2)N(C)N=NCCS(=O)(=O)[O-])Cl)Cl)N=NCCS(=O)(=O)[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


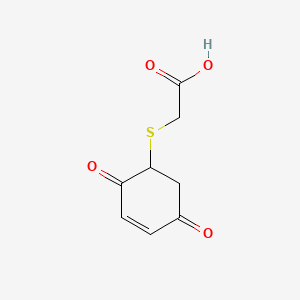
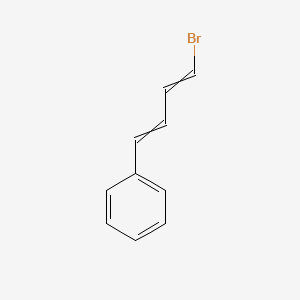
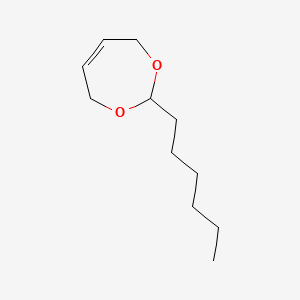
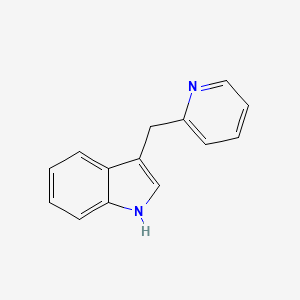
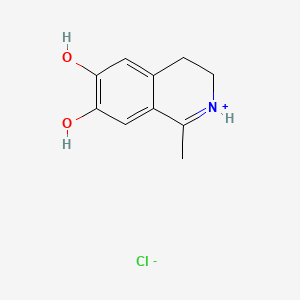


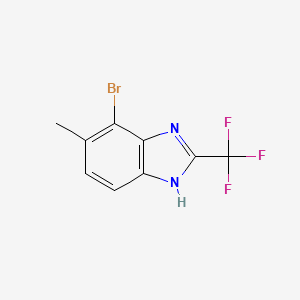

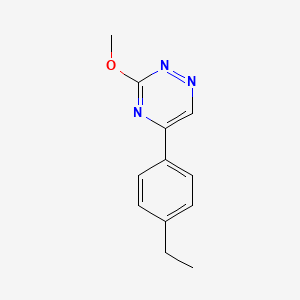

![2-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1-carboxamide](/img/structure/B13770381.png)
